N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Description
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a rhodanine-derived compound featuring a 1,3-thiazolidin-4-one core substituted with a 3-ethoxy-4-hydroxyphenyl group at the 5-position and a benzenesulfonamide moiety at the 3-position.
Properties
Molecular Formula |
C18H16N2O5S3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O5S3/c1-2-25-15-10-12(8-9-14(15)21)11-16-17(22)20(18(26)27-16)19-28(23,24)13-6-4-3-5-7-13/h3-11,19,21H,2H2,1H3/b16-11- |
InChI Key |
CGCVFSLDFVRVBG-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzylidene ring and the sulfonamide/amide group. These variations influence physicochemical properties, binding interactions, and synthetic routes. Below is a detailed comparison:
Substituent Variations on the Benzylidene Ring
- Target Compound : The 3-ethoxy-4-hydroxyphenyl group provides a balance of lipophilicity (ethoxy) and hydrogen-bonding capacity (hydroxyl).
- : Replaces ethoxy with methoxy (4-hydroxy-3-methoxyphenyl), reducing lipophilicity (XLogP3 = 3.4) and molecular weight (422.5 g/mol) .
- : Features a 3-methoxy-4-propoxyphenyl group, increasing alkyl chain length and lipophilicity compared to the target compound .
Variations in the Sulfonamide/Amide Group
- Target Compound: The benzenesulfonamide group enhances polarity and hydrogen-bond acceptor capacity (8 acceptors, 2 donors) .
- : Replaces sulfonamide with 2-chlorobenzamide, reducing hydrogen-bond acceptors (6) and introducing steric and electronic effects from chlorine .
- : Substitutes sulfonamide with 2-nitrobenzamide, increasing electron-withdrawing character and hydrogen-bond acceptors (9) .
Physicochemical and Structural Properties
Key Observations :
- Hydrogen Bonding : Benzenesulfonamide derivatives (Target, ) exhibit higher hydrogen-bond acceptor counts than amide analogs (–11), favoring interactions with polar biological targets.
- Steric Effects : Bulkier substituents (e.g., 4-propoxy in ) may hinder binding to compact enzyme active sites.
Structural and Computational Analysis
Biological Activity
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidin ring system, which is significant for its biological activity. The presence of an ethoxy group and a hydroxyphenyl moiety contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3O6S2 |
| Molecular Weight | 405.46 g/mol |
| CAS Number | 301158-24-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX, which are associated with tumor progression.
- Enzyme Inhibition : The compound exhibits inhibitory effects on metalloenzyme carbonic anhydrase isoforms, with Ki values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX .
- Anti-Proliferative Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). For instance, certain derivatives showed IC50 values as low as 3.96 μM against MCF-7 cells .
Case Study: Anti-Cancer Activity
A series of experiments evaluated the anti-proliferative effects of various thiazolidin derivatives against cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4c | MCF-7 | 3.96 ± 0.21 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4j | Caco-2 | 5.87 ± 0.37 | Apoptotic pathway activation |
The compound 4c was particularly effective in inducing apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased levels of active caspases .
Pharmacological Implications
The unique structure of N-(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide suggests multiple therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor-associated carbonic anhydrase isoforms positions it as a potential candidate for cancer treatment.
- Enzyme Modulation : The inhibition of carbonic anhydrases could also have implications in conditions such as glaucoma or metabolic disorders where these enzymes play a crucial role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
